Cas no 1566958-67-5 (3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline)

3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline 化学的及び物理的性質
名前と識別子
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- 3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline
- 1566958-67-5
- EN300-1105512
-
- インチ: 1S/C11H14N4/c1-2-6-15-8-13-11(14-15)9-4-3-5-10(12)7-9/h3-5,7-8H,2,6,12H2,1H3
- InChIKey: RFKOSCMOQRQVLX-UHFFFAOYSA-N
- SMILES: N1(C=NC(C2C=CC=C(C=2)N)=N1)CCC
計算された属性
- 精确分子量: 202.121846464g/mol
- 同位素质量: 202.121846464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 197
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 56.7Ų
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1105512-5g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 95% | 5g |
$2235.0 | 2023-10-27 | |
Enamine | EN300-1105512-0.25g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
Enamine | EN300-1105512-0.05g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
Enamine | EN300-1105512-1g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 95% | 1g |
$770.0 | 2023-10-27 | |
Enamine | EN300-1105512-1.0g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 1g |
$1057.0 | 2023-06-10 | ||
Enamine | EN300-1105512-10.0g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 10g |
$4545.0 | 2023-06-10 | ||
Enamine | EN300-1105512-0.1g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
Enamine | EN300-1105512-0.5g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
Enamine | EN300-1105512-5.0g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 5g |
$3065.0 | 2023-06-10 | ||
Enamine | EN300-1105512-2.5g |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline |
1566958-67-5 | 95% | 2.5g |
$1509.0 | 2023-10-27 |
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
3-(1-propyl-1H-1,2,4-triazol-3-yl)anilineに関する追加情報
Comprehensive Overview of 3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline (CAS No. 1566958-67-5): Properties, Applications, and Research Insights
3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline, identified by its CAS number 1566958-67-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This triazole-substituted aniline derivative features a unique molecular structure combining a 1,2,4-triazole ring with a propyl side chain, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential as a kinase inhibitor scaffold and its role in crop protection formulations, aligning with current industry demands for targeted therapies and sustainable agriculture solutions.
The compound's molecular weight of 216.28 g/mol and lipophilic properties (LogP ≈ 2.8) make it suitable for crossing biological membranes, a critical factor in drug development. Recent patent analyses reveal growing applications in anticancer drug discovery, where its triazole-aniline core demonstrates selective binding to protein targets. Environmental scientists also study its biodegradation pathways, responding to the global emphasis on green chemistry principles. These dual applications position 1566958-67-5 as a compound bridging therapeutic innovation and ecological safety considerations.
Synthetic approaches to 3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline typically involve cyclocondensation reactions between propyl hydrazine derivatives and appropriately functionalized benzonitriles. Advanced purification techniques like preparative HPLC ensure >98% purity for research applications. The compound's thermal stability (decomposition point >200°C) and solubility profile (soluble in DMSO, ethanol; sparingly soluble in water) make it compatible with various industrial processes. These physicochemical characteristics are frequently queried in chemical database searches, reflecting researchers' need for precise technical specifications.
Emerging studies explore the compound's structure-activity relationships in modulating enzymatic functions. Its hydrogen bonding capacity (donor: 1; acceptor: 3) and rotatable bond count (4) contribute to favorable drug-likeness scores in computational models. Biotechnology applications leverage its fluorescence properties when conjugated with reporter molecules, addressing the rising demand for molecular imaging probes. These multidisciplinary applications make CAS 1566958-67-5 a recurring subject in scientific literature reviews and grant proposals.
Quality control protocols for 3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline emphasize spectroscopic characterization (1H/13C NMR, HRMS) and chromatographic purity verification. The compound's stability under various pH conditions (2-9) and photostability data are particularly relevant for formulation scientists. Recent innovations in continuous flow synthesis methods have improved production efficiency, responding to the pharmaceutical industry's push toward process intensification. These technical advancements frequently appear in process chemistry forums and API development discussions.
From a commercial perspective, 1566958-67-5 serves as a building block for numerous heterocyclic compounds in medicinal chemistry. Suppliers typically offer it in research quantities (mg to kg scale) with detailed certificates of analysis. The growing market for custom synthesis intermediates has increased its visibility in chemical sourcing platforms. Regulatory documentation includes comprehensive safety data sheets addressing proper handling procedures, though it's classified as non-hazardous under standard laboratory conditions.
Future research directions for this compound include exploring its metal coordination chemistry for catalytic applications and developing derivative libraries through combinatorial chemistry. The scientific community continues to investigate its potential in neurological disorder research, particularly regarding receptor modulation mechanisms. These evolving applications ensure 3-(1-propyl-1H-1,2,4-triazol-3-yl)aniline remains a compound of interest across multiple life science disciplines, with its patent landscape showing steady growth over the past decade.
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